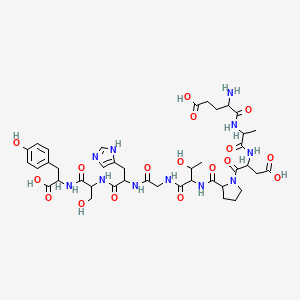

(Des-Asp1,Ile8)-Angiotensin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Dés-Asp1,Ile8)-Angiotensine II est une forme modifiée de l’angiotensine II, une hormone peptidique qui joue un rôle crucial dans la régulation de la pression artérielle et de l’équilibre hydrique dans l’organisme. Ce composé est d’un intérêt significatif dans les domaines de la chimie, de la biologie et de la médecine en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (Dés-Asp1,Ile8)-Angiotensine II implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent souvent l’utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et de réactifs de couplage pour faciliter la formation de la liaison peptidique.

Méthodes de production industrielle

La production industrielle de peptides comme (Dés-Asp1,Ile8)-Angiotensine II peut impliquer la SPPS à grande échelle ou la technologie de l’ADN recombinant. Cette dernière implique l’expression du peptide dans des systèmes cellulaires microbiens ou mammifères, suivie d’une purification par des techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions

(Dés-Asp1,Ile8)-Angiotensine II peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier des résidus d’acides aminés spécifiques, comme la méthionine ou la cystéine.

Réduction : Les ponts disulfures à l’intérieur du peptide peuvent être réduits en thiols libres.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d’acides aminés et réactifs de couplage comme le HATU ou le DIC.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l’oxydation de la méthionine donne du sulfoxyde de méthionine, tandis que la réduction des ponts disulfures donne des thiols libres.

Applications de la recherche scientifique

(Dés-Asp1,Ile8)-Angiotensine II présente plusieurs applications de recherche scientifique, notamment :

Chimie : Étude des techniques de synthèse et de modification des peptides.

Biologie : Étude du rôle des peptides angiotensines dans les processus physiologiques.

Médecine : Développement d’agents thérapeutiques potentiels pour des affections comme l’hypertension et l’insuffisance cardiaque.

Industrie : Production de médicaments et d’outils de diagnostic à base de peptides.

Applications De Recherche Scientifique

(Des-Asp1,Ile8)-Angiotensin II has several scientific research applications, including:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating the role of angiotensin peptides in physiological processes.

Medicine: Developing potential therapeutic agents for conditions like hypertension and heart failure.

Industry: Producing peptide-based drugs and diagnostic tools.

Mécanisme D'action

Le mécanisme d’action de (Dés-Asp1,Ile8)-Angiotensine II implique la liaison aux récepteurs de l’angiotensine, en particulier le récepteur de l’angiotensine II de type 1 (AT1R). Cette liaison déclenche une cascade de voies de signalisation intracellulaires qui régulent la pression artérielle, l’équilibre hydrique et d’autres fonctions physiologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Angiotensine II : Le composé parent ayant une structure et une fonction similaires.

Angiotensine I : Un précurseur de l’angiotensine II ayant une activité biologique différente.

Angiotensine III : Un autre dérivé ayant des effets physiologiques distincts.

Unicité

(Dés-Asp1,Ile8)-Angiotensine II est unique en raison des modifications spécifiques aux positions 1 et 8, qui peuvent modifier son affinité de liaison et son activité par rapport aux autres peptides angiotensines. Ces modifications peuvent fournir des informations sur les relations structure-activité des peptides angiotensines et leurs applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLXDYACMRLMMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)

![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)

![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)